molecular formula C16H22N2O2 B6971572 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one

1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one

Cat. No.: B6971572
M. Wt: 274.36 g/mol
InChI Key: LPTSADSEZQKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one is a complex organic compound featuring a piperidine ring substituted with a 4-ethylpyridine-2-carbonyl group and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 4-ethylpyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
  • 1-[(3-Methylphenyl)carbonyl]piperidin-4-one

Comparison: 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one is unique due to the presence of the 4-ethylpyridine-2-carbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[1-(4-ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-12-8-9-17-13(11-12)16(20)18-10-6-5-7-14(18)15(19)4-2/h8-9,11,14H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTSADSEZQKFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)N2CCCCC2C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.